2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a molecular formula of C21H21Cl2N5OS. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their properties and applications.
Properties
CAS No. |
538337-28-9 |
---|---|
Molecular Formula |
C21H22ClN5OS |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-3-10-27-19(13-23-17-8-5-7-16(22)12-17)25-26-21(27)29-14-20(28)24-18-9-4-6-15(2)11-18/h3-9,11-12,23H,1,10,13-14H2,2H3,(H,24,28) |
InChI Key |
OEYYJNHFCPEPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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